3-(1-Aminoethyl)benzene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-aminoethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5,10-11H,9H2,1H3 |
InChI Key |
ZJUJGYBNARNPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)O)O)N |
Origin of Product |
United States |
Structural Context Within the Catecholamine Family of Compounds
The defining characteristic of 3-(1-Aminoethyl)benzene-1,2-diol is its catechol group, a benzene-1,2-diol structure. wikipedia.org This feature firmly places it within the broader class of compounds known as catecholamines. Catecholamines are a group of neurochemicals that play crucial roles in physiological and neurological processes. The most well-known members of this family are dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).
The structural similarity lies in the shared catechol nucleus and the presence of an aminoethyl side chain. iarc.fr However, a critical distinction sets this compound apart from its more famous relatives. In neurotransmitters like dopamine and norepinephrine, the aminoethyl side chain is attached at the 4-position of the catechol ring. iarc.frresearchgate.net In contrast, this compound features this side chain at the 3-position.
This seemingly minor shift in the substitution pattern on the benzene (B151609) ring has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. It is considered a structural isomer of 4-(1-aminoethyl)benzene-1,2-diol (B13623492) (a derivative of dopamine). This isomeric difference is a key driver for its investigation, as it allows researchers to probe the specific structural requirements for receptor binding and biological activity within the catecholamine class.
Significance As a Foundation for Advanced Chemical and Biological Inquiry
The true value of 3-(1-Aminoethyl)benzene-1,2-diol in the research sphere lies in its utility as a versatile chemical building block. Its structure contains multiple reactive sites—the two hydroxyl groups of the catechol moiety and the primary amine of the side chain—that can be selectively modified. This makes it an ideal starting material, or scaffold, for the synthesis of more complex molecules with tailored properties.
Researchers leverage this compound as a precursor in the development of novel derivatives. researchgate.netnih.gov By chemically modifying the amine or hydroxyl groups, scientists can create libraries of related compounds. These new molecules can then be screened for a variety of biological activities. For instance, the synthesis of Schiff base derivatives from related amino-diol compounds has been a strategy to explore new antibacterial and antioxidant agents. researchgate.net
The core structure is also instrumental in structure-activity relationship (SAR) studies. By synthesizing a series of analogues where specific parts of the this compound molecule are altered, researchers can systematically investigate which chemical features are essential for a particular biological effect. This methodical approach is fundamental to the design of new therapeutic agents and chemical probes for studying biological systems.
Overview of Current Research Trajectories and Gaps for 3 1 Aminoethyl Benzene 1,2 Diol
Analysis of Chiral Centers and Enantiomeric Forms
The molecular structure of this compound contains a single chiral center, which gives rise to the existence of stereoisomers. This asymmetric carbon atom is the one to which the amino group, the methyl group, the benzene-1,2-diol group, and a hydrogen atom are attached. The presence of this chiral center means that the molecule is not superimposable on its mirror image.
These non-superimposable mirror images are known as enantiomers. For this compound, these are designated as (R)-3-(1-Aminoethyl)benzene-1,2-diol and (S)-3-(1-Aminoethyl)benzene-1,2-diol. The (R) and (S) nomenclature is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the chiral center based on atomic number.
Enantiomers of a chiral molecule typically have identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. This property is known as optical activity. More critically, enantiomers can exhibit significantly different biological activities, as their three-dimensional shapes determine how they interact with chiral biological molecules such as enzymes and receptors.
Properties of this compound Enantiomers
| Property | (R)-3-(1-Aminoethyl)benzene-1,2-diol | (S)-3-(1-Aminoethyl)benzene-1,2-diol |
|---|---|---|
| Chiral Center | Carbon atom of the ethyl group bonded to the amino and phenyl groups | Carbon atom of the ethyl group bonded to the amino and phenyl groups |
| Relationship | Enantiomer (non-superimposable mirror image) | Enantiomer (non-superimposable mirror image) |
| Optical Activity | Expected to rotate plane-polarized light | Expected to rotate plane-polarized light in the opposite direction to the (R)-enantiomer |
| Biological Activity | Potentially different from the (S)-enantiomer due to stereospecific interactions | Potentially different from the (R)-enantiomer due to stereospecific interactions |
Resolution and Characterization of Stereoisomers
The separation of a racemic mixture, which contains equal amounts of both enantiomers, into its individual (R) and (S) forms is a critical process known as chiral resolution. While specific studies detailing the resolution of this compound are not extensively documented in publicly available literature, methods for resolving similar compounds, such as 3-(1-Aminoethyl)phenol, provide a strong theoretical framework for how this could be achieved.
One common method is the use of chiral resolving agents. These are enantiomerically pure acids or bases that react with the racemic amine to form diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the original compound.
Another powerful technique is chiral chromatography. This involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation.
The characterization of the separated enantiomers is crucial to confirm their purity and absolute configuration. The primary techniques for this include:
Polarimetry: This technique measures the angle of rotation of plane-polarized light caused by the enantiomer. The specific rotation is a characteristic property of a chiral compound.
Chiral HPLC/GC: By comparing the retention time of the separated enantiomer to a known standard, its identity can be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, it is possible to distinguish between them using NMR.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It provides a three-dimensional structure of the molecule in a crystalline state.
Impact of Stereochemistry on Molecular Interactions in Research Models
The specific three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound is expected to have a profound impact on their interactions with biological targets in research models. Although detailed studies on this specific compound are limited, the principles of stereoselectivity in drug-receptor and enzyme-substrate interactions are well-established.
Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This chirality dictates that receptors, enzymes, and other biological macromolecules will have specific three-dimensional binding sites. Consequently, one enantiomer of a chiral molecule may fit into a binding site much more effectively than its mirror image, leading to a significant difference in biological activity. This is often conceptualized as the "three-point attachment model," where a chiral molecule must interact with at least three points on a chiral receptor to achieve a specific orientation and subsequent biological effect.
For this compound, the orientation of the amino group, the hydroxyl groups on the benzene (B151609) ring, and the methyl group relative to the chiral center would be critical in determining its binding affinity and efficacy at a given biological target. In silico modeling studies, such as molecular docking, could be employed to predict how the (R) and (S) enantiomers might interact differently with the active sites of various enzymes or receptors. These computational models can provide valuable insights into potential hydrogen bonding, hydrophobic interactions, and steric clashes that would favor the binding of one enantiomer over the other.
Chemical Synthesis Pathways and Strategies
The chemical synthesis of this compound typically involves multi-step sequences that begin with commercially available precursors. The key challenges lie in the selective introduction of the aminoethyl group onto the catechol ring and the control of the stereochemistry at the chiral center of the aminoethyl side chain.
Total Synthesis Approaches for this compound
A plausible and commonly employed strategy for the total synthesis of this compound commences with 3',4'-dihydroxyacetophenone (B73281). This approach involves the conversion of the ketone functionality into the desired primary amine. A key intermediate in this pathway is the corresponding oxime, formed by the reaction of 3',4'-dihydroxyacetophenone with a hydroxylamine (B1172632) salt. Subsequent reduction of the oxime yields the target amine.
A general representation of this synthetic approach is outlined below:
| Step | Reaction | Reagents and Conditions |
| 1 | Oximation | 3',4'-dihydroxyacetophenone, Hydroxylamine hydrochloride, Base (e.g., pyridine (B92270) or sodium acetate) |
| 2 | Reduction | Oxime intermediate, Reducing agent (e.g., H₂, Metal catalyst; LiAlH₄; NaBH₄) |
| 3 | Deprotection (if necessary) | Acid or base hydrolysis, Hydrogenolysis |
This table represents a general synthetic scheme. Specific conditions may vary based on protecting groups used.
The direct reduction of the oxime can be achieved using various reducing agents. Catalytic hydrogenation over palladium or platinum catalysts is a common method. Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid can be employed. The choice of reducing agent can influence the reaction's efficiency and selectivity.
Regioselective and Stereoselective Synthetic Techniques
The synthesis of enantiomerically pure this compound necessitates the use of stereoselective techniques. Asymmetric hydrogenation of the ketone precursor or the intermediate oxime is a powerful strategy to establish the desired stereocenter.
Asymmetric Hydrogenation of Ketones: Chiral ruthenium and iridium complexes are effective catalysts for the asymmetric hydrogenation of prochiral ketones. nih.govmdpi.com For instance, Ru-complexes with chiral diphosphine and amine-based ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov The application of such catalysts to a protected form of 3',4'-dihydroxyacetophenone could provide a direct route to the chiral alcohol, which can then be converted to the amine.
Asymmetric Reduction of Oximes: The enantioselective reduction of oximes to primary amines is another viable route. While challenging due to the potential for N-O bond cleavage, iridium catalysts with chiral cyclopentadienyl (B1206354) ligands have been successfully used for the asymmetric hydrogenation of oximes to hydroxylamines under acidic conditions, which can then be further reduced to the amine. acs.orgnih.gov
A summary of potential stereoselective methods is presented below:
| Method | Substrate | Catalyst/Reagent | Outcome |
| Asymmetric Hydrogenation | Protected 3',4'-dihydroxyacetophenone | Chiral Ru or Ir catalyst, H₂ | Chiral 1-(3,4-dihydroxyphenyl)ethanol |
| Asymmetric Oxime Reduction | Protected 3',4'-dihydroxyacetophenone oxime | Chiral catalyst (e.g., Ir-based), Reducing agent | Chiral this compound |
This table outlines potential stereoselective strategies based on established methodologies for similar substrates.
Advanced Protecting Group Chemistry in Catecholamine Synthesis
The successful synthesis of this compound is heavily reliant on the strategic use of protecting groups to mask the reactive catechol and amine functionalities. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection.
Catechol Protection: The two adjacent hydroxyl groups of the catechol moiety are susceptible to oxidation and can interfere with many synthetic transformations. Common protecting groups for catechols include:
Methylene acetals (e.g., from methylenedioxybenzene): Formed by reaction with a dihalomethane in the presence of a base.
Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS): Offer good stability and can be removed with fluoride (B91410) reagents.
Methyl ethers: While robust, their cleavage requires harsh conditions (e.g., BBr₃).
Amine Protection: The primary amine is nucleophilic and can undergo undesired side reactions. Common amine protecting groups include:
Carbamates (e.g., Boc, Cbz, Fmoc): Widely used due to their stability and well-established deprotection protocols. nih.govresearchgate.netiris-biotech.de The tert-butyloxycarbonyl (Boc) group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, offering orthogonal protection strategies. researchgate.netiris-biotech.de
Aryl groups: Can serve as protecting groups, with some being removable under specific oxidative conditions. researchgate.net
An effective protecting group strategy might involve the protection of the catechol hydroxyls as a cyclic acetal (B89532) or silyl ether, followed by the introduction and subsequent protection of the amino group with a Boc or Fmoc group.
Exploration of Precursor Chemistry and Reaction Conditions
The choice of precursor and the optimization of reaction conditions are paramount for a successful synthesis. 3',4'-Dihydroxyacetophenone is a logical starting material due to its commercial availability and structural similarity to the target molecule. google.comresearchgate.netnih.govgoogle.comnih.gov
The synthesis of 3',4'-dihydroxyacetophenone itself can be achieved through various methods, including the Friedel-Crafts acylation of catechol. However, this reaction can suffer from poor regioselectivity. Alternative methods, such as the Fries rearrangement of catechol acetate (B1210297) or the Dakin reaction of 3-hydroxy-4-methoxybenzaldehyde, can provide better control over the regiochemistry.
The reaction conditions for each step of the synthesis, from protection and functional group transformations to deprotection, must be carefully optimized to maximize yield and purity. For example, in the reduction of the oxime, the choice of solvent, temperature, and pressure can significantly impact the stereoselectivity and the prevention of side reactions.
Enzymatic and Biocatalytic Synthesis of this compound and Analogues
Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. researchgate.netiris-biotech.deresearchgate.netnih.govnih.gov
Transaminases for Chiral Amine Synthesis: One of the most promising biocatalytic approaches for the synthesis of chiral amines is the use of ω-transaminases (ω-TAs). nih.gov These enzymes catalyze the transfer of an amino group from an amine donor (e.g., alanine (B10760859) or isopropylamine) to a ketone substrate. The application of a stereoselective ω-TA to 3',4'-dihydroxyacetophenone or a protected version thereof could directly yield the desired (R)- or (S)-enantiomer of this compound. A patent has described the use of engineered transaminases for the synthesis of the related compound (S)-3-(1-aminoethyl)-phenol from 3'-hydroxyacetophenone, highlighting the potential of this technology. google.com
Enzymatic Cascades: Multi-enzyme cascade reactions can further enhance the efficiency of biocatalytic synthesis. For instance, an alcohol dehydrogenase could first oxidize a precursor alcohol to the corresponding ketone, which is then aminated by a transaminase in the same pot. nih.gov
| Biocatalytic Method | Enzyme | Substrate | Product |
| Asymmetric Transamination | ω-Transaminase | 3',4'-Dihydroxyacetophenone | (R)- or (S)-3-(1-Aminoethyl)benzene-1,2-diol |
| Dehydrogenase-Transaminase Cascade | Alcohol Dehydrogenase & ω-Transaminase | 1-(3,4-Dihydroxyphenyl)ethanol | (R)- or (S)-3-(1-Aminoethyl)benzene-1,2-diol |
This table illustrates potential biocatalytic routes based on established enzyme functionalities.
Derivatization Strategies for Structural Modification and Functionalization
Derivatization of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
N-Acylation: The primary amino group can be readily acylated using acid chlorides or anhydrides to form amides. This modification can alter the compound's lipophilicity and hydrogen bonding capacity.
Schiff Base Formation: Reaction of the primary amine with aldehydes or ketones yields Schiff bases (imines). acs.org These derivatives can be further modified, for example, by reduction to secondary amines. The formation of Schiff bases with various substituted benzaldehydes can introduce a wide range of structural diversity.
Catechol Modification: The catechol hydroxyl groups can be alkylated or acylated to produce ethers or esters, respectively. These modifications can impact the compound's antioxidant properties and its ability to chelate metal ions.
A summary of potential derivatization reactions is provided below:
| Reaction Type | Reagent | Functional Group Modified | Product Type |
| N-Acylation | Acid chloride, Anhydride | Primary amine | Amide |
| Schiff Base Formation | Aldehyde, Ketone | Primary amine | Imine |
| N-Alkylation | Alkyl halide | Primary amine | Secondary or Tertiary amine |
| O-Alkylation | Alkyl halide | Catechol hydroxyls | Ether |
| O-Acylation | Acid chloride, Anhydride | Catechol hydroxyls | Ester |
This table outlines general derivatization strategies for modifying the structure of this compound.
Mechanistic Investigations of 3 1 Aminoethyl Benzene 1,2 Diol at Molecular and Cellular Levels
Molecular Binding and Recognition Studies in In Vitro Systems
Direct molecular binding and recognition studies specifically for 3-(1-Aminoethyl)benzene-1,2-diol are not extensively available in peer-reviewed literature. However, the broader class of catecholamines, to which this compound belongs, has been the subject of numerous in vitro binding assays to elucidate their interactions with adrenergic receptors.
Research on other catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), has demonstrated their binding to β-adrenergic receptors. pnas.orgnih.gov These studies often utilize radioligand binding assays to determine the affinity and specificity of these interactions. For instance, the binding of catecholamines to β-adrenergic receptors can be assessed by their ability to compete with radiolabeled antagonists. pnas.org The binding characteristics are crucial for understanding the downstream signaling pathways activated by these molecules. The catechol moiety (the 1,2-dihydroxybenzene group) is a key structural feature for receptor interaction. elsevierpure.com
In silico docking studies have also been employed to predict the binding affinity of various natural and synthetic catecholamines to adrenergic receptors. atlantis-press.com These computational models help in understanding the structure-activity relationships and can guide the synthesis of novel compounds with specific receptor affinities. atlantis-press.com While specific data for this compound is lacking, it is hypothesized that its binding profile would be influenced by the stereochemistry of the 1-aminoethyl group.
Modulation of Specific Cellular Pathways in Isolated Cell Cultures
Information regarding the modulation of specific cellular pathways by this compound in isolated cell cultures is scarce. However, the actions of related catecholamines on cellular signaling are well-documented.
Catecholamines typically exert their effects by binding to and activating G-protein coupled receptors (GPCRs), such as the adrenergic receptors. wikipedia.org This activation initiates a cascade of intracellular events, most notably the modulation of adenylyl cyclase activity, which in turn alters the levels of the second messenger cyclic AMP (cAMP). elsevierpure.com For example, stimulation of β-adrenergic receptors leads to an increase in intracellular cAMP, which then activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response.
Studies on cultured cells have been instrumental in dissecting these pathways. For instance, the stimulation of cultured glial cells (C6) with catecholamines leads to a rapid increase in cyclic AMP synthesis. elsevierpure.com The specific effects of a given catecholamine on a particular cell type depend on the repertoire of receptors expressed by that cell and the downstream signaling components present. Given its catecholamine structure, this compound is predicted to interact with these pathways, though the specifics of its potency and efficacy remain to be experimentally determined.
Research on Oxidative and Reductive Biotransformation Pathways in Non-human Models
Specific studies on the biotransformation of this compound in non-human models have not been identified. However, the metabolic fate of catecholamines, in general, has been extensively studied in various animal models. The primary enzymes involved in the breakdown of catecholamines are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govwikipedia.org
MAO is responsible for the oxidative deamination of the amino group, while COMT catalyzes the methylation of one of the hydroxyl groups on the catechol ring. nih.govwikipedia.org The interplay of these enzymes leads to the formation of various metabolites that are eventually excreted.
Research on a structurally related compound, 3-(phenylamino)propane-1,2-diol, in mice has shown that it is extensively metabolized and eliminated primarily through urine. The major metabolite identified was 2-hydroxy-3-(phenylamino)propanoic acid. This suggests that oxidation of the side chain is a significant metabolic pathway for this related compound.
It is plausible that this compound undergoes similar biotransformation processes, including oxidation and methylation, in non-human models. Further research is required to identify the specific metabolites and the primary enzymes involved in its clearance.
Elucidation of Enzyme-Substrate Interactions for Related Catecholamines
The enzymes responsible for the synthesis and degradation of catecholamines have been subjects of detailed kinetic and structural studies. These investigations provide a framework for understanding how this compound might interact with these key proteins.
The biosynthesis of endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine starts from the amino acid L-tyrosine and involves a series of enzymatic steps. nih.gov Key enzymes in this pathway include:
Tyrosine Hydroxylase (TH): The rate-limiting enzyme that hydroxylates tyrosine to L-DOPA. nih.gov
Aromatic L-amino acid decarboxylase (AADC): Converts L-DOPA to dopamine. nih.gov
Dopamine β-hydroxylase (DBH): Converts dopamine to norepinephrine. nih.gov
Phenylethanolamine N-methyltransferase (PNMT): Methylates norepinephrine to form epinephrine. nih.gov
The degradation of catecholamines is primarily carried out by:
Monoamine Oxidase (MAO): Exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov
Catechol-O-Methyltransferase (COMT): Also exists in two forms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), which differ in their kinetic properties. nih.gov
The table below summarizes the key enzymes involved in the metabolism of common catecholamines.
| Enzyme | Function | Substrates (Examples) |
| Tyrosine Hydroxylase (TH) | Biosynthesis (Hydroxylation) | L-Tyrosine |
| Aromatic L-amino acid decarboxylase (AADC) | Biosynthesis (Decarboxylation) | L-DOPA |
| Dopamine β-hydroxylase (DBH) | Biosynthesis (Hydroxylation) | Dopamine |
| Phenylethanolamine N-methyltransferase (PNMT) | Biosynthesis (Methylation) | Norepinephrine |
| Monoamine Oxidase (MAO) | Degradation (Oxidative Deamination) | Dopamine, Norepinephrine, Epinephrine |
| Catechol-O-Methyltransferase (COMT) | Degradation (Methylation) | Dopamine, Norepinephrine, Epinephrine |
The precise interaction of this compound with these enzymes is yet to be determined. Its structure suggests that it could be a substrate for both MAO and COMT. The presence of the methyl group on the ethyl side chain might influence its affinity and the rate of metabolism by these enzymes compared to unsubstituted catecholamines.
Insufficient Information Available to Generate Requested Article on this compound
Following a comprehensive search for scholarly articles and data pertaining to the pharmacological research applications of this compound, it has been determined that there is insufficient publicly available information to generate the detailed article as outlined in the user's request.
The specific focus of the requested article on "this compound" did not yield adequate research findings related to:
In Vitro Functional Assays and Cellular Responses: No specific studies detailing the effects of this compound in isolated cellular or tissue-based assays were identified.
Exploratory In Vivo Animal Model Studies: The search did not uncover any preclinical animal studies investigating the mechanistic insights of this particular compound.
Structure-Activity Relationship (SAR) Studies: There is a lack of available research on the derivatives of this compound and their corresponding structure-activity relationships.
Investigations into Biological Activities: No specific research models were found that investigated the antioxidant or antimicrobial properties of this compound.
While general information on related catecholamines and phenethylamines exists, the strict requirement to focus solely on "this compound" and adhere to a detailed outline for which specific data is absent prevents the creation of a scientifically accurate and non-speculative article. The generation of content without supporting research would not meet the required standards of accuracy and would fall outside the scope of verifiable information.
Therefore, until more specific preclinical research on this compound becomes available in the public domain, it is not possible to fulfill the user's request as outlined.
Advanced Spectroscopic and Analytical Characterization of 3 1 Aminoethyl Benzene 1,2 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unequivocal structural elucidation of 3-(1-Aminoethyl)benzene-1,2-diol. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, NMR provides a detailed map of the molecule's connectivity.
In ¹H NMR spectroscopy, the aromatic region of the spectrum typically displays signals corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants are dictated by their positions relative to each other. The methine proton (CH) and the methyl protons (CH₃) of the aminoethyl side chain give rise to distinct signals, often a quartet and a doublet, respectively, due to spin-spin coupling. The protons of the amine (NH₂) and hydroxyl (OH) groups can appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum shows distinct signals for the two hydroxyl-bearing aromatic carbons, the four other aromatic carbons, and the two aliphatic carbons of the side chain. The specific chemical shifts confirm the presence of the catechol moiety and the aminoethyl group attached to the ring.
Table 1: Representative NMR Data for this compound Note: Exact chemical shifts (δ) in ppm can vary based on the solvent used.
| Atom | ¹H NMR Signal (ppm) | ¹³C NMR Signal (ppm) | Description |
| Aromatic CH | ~6.5-6.8 | ~115-120 | Protons and carbons on the benzene ring |
| C-OH | - | ~143-145 | Aromatic carbons attached to hydroxyl groups |
| CH (side chain) | ~4.0-4.3 | ~50-55 | Methine proton and carbon adjacent to the amine |
| CH₃ (side chain) | ~1.3-1.5 | ~20-25 | Methyl protons and carbon |
| NH₂ | Variable (broad) | - | Amine protons |
| OH | Variable (broad) | - | Hydroxyl protons |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.
FT-IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. The spectrum is dominated by a broad absorption band in the high-frequency region (typically 3000-3600 cm⁻¹) corresponding to the O-H stretching of the catechol's hydroxyl groups and the N-H stretching of the primary amine. The presence of both aromatic and aliphatic C-H stretching is also observed just below and above 3000 cm⁻¹, respectively. The aromatic C=C ring stretching vibrations appear in the 1500-1600 cm⁻¹ region, while C-O stretching and O-H bending modes are found in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While O-H and N-H bands are often weak in Raman spectra, the aromatic ring vibrations are typically strong, providing clear signals for the substituted benzene ring. This makes Raman an excellent tool for studying the carbon skeleton of the molecule.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 (broad) | Phenolic hydroxyl groups |
| N-H Stretch | 3300-3500 (medium) | Primary amine group |
| Aromatic C-H Stretch | 3000-3100 | C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 2850-2970 | C-H bonds of the ethyl side chain |
| N-H Bend | 1580-1650 | Scissoring vibration of the amine group |
| Aromatic C=C Stretch | 1500-1600 | Ring stretching of the benzene moiety |
| C-O Stretch | 1200-1300 | Phenolic carbon-oxygen bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV spectrum is characterized by absorptions originating from the catechol chromophore. The benzene ring and its hydroxyl substituents contain π-electrons that can be excited to higher energy levels by UV radiation. Typically, substituted catechols exhibit one or more strong absorption bands in the range of 270-290 nm, which correspond to π→π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and pH, as deprotonation of the phenolic hydroxyls can alter the electronic structure of the chromophore.
Table 3: Typical UV-Vis Absorption Data for this compound
| Transition Type | Approximate λmax (nm) | Chromophore |
| π→π* | ~280 | Substituted Benzene Ring (Catechol) |
Mass Spectrometry for Purity Assessment and Derivative Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation and the identification of related substances or derivatives.
Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as its protonated molecule, [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the calculation of the elemental formula and confirming the compound's identity. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can reveal characteristic losses, such as the loss of the ethylamine (B1201723) side chain, providing further structural evidence.
Table 4: Expected Mass Spectrometry Data for this compound (Molecular Weight: 153.18 g/mol )
| Ion | Ionization Mode | Expected m/z | Description |
| [M+H]⁺ | ESI (Positive) | 154.086 | Protonated parent molecule |
| [M-NH₂]⁺ | EI/CI | 137.060 | Fragment from loss of the amino group |
| [M-C₂H₅N]⁺ | EI/CI | 110.036 | Fragment from cleavage of the side chain |
X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity Analysis
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis can provide definitive information about its crystal system, space group, and unit cell dimensions. This technique yields exact bond lengths, bond angles, and torsional angles. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding networks involving the amine and hydroxyl groups, which dictate the crystal packing and influence the material's physical properties. Powder XRD can be used to assess the crystallinity of a bulk sample and to identify its polymorphic form.
Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Determination
Chromatographic methods are indispensable for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a commonly used technique. A typical method would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is frequently accomplished using a UV detector set to the λmax of the compound (~280 nm). The retention time under specific conditions is a characteristic property, and the peak area is proportional to the concentration, allowing for accurate purity assessment (e.g., >98%).
Gas Chromatography (GC) can also be used, although it may require derivatization of the polar hydroxyl and amine groups to increase the compound's volatility and prevent peak tailing.
Table 5: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~280 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Theoretical and Computational Chemistry of 3 1 Aminoethyl Benzene 1,2 Diol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to solve the Schrödinger equation (or its density-based equivalent) for a molecule. These calculations provide fundamental information about electronic structure, molecular geometry, and energetic properties.
For a molecule like 3-(1-Aminoethyl)benzene-1,2-diol, which is a catecholamine, key areas of investigation include the relative stability of its conformers and its electronic properties. The orientation of the two hydroxyl (-OH) groups on the benzene (B151609) ring and the rotation around the C-C bond of the aminoethyl side chain lead to various possible conformations.
Quantum chemical studies on the related neurotransmitter noradrenaline have used DFT (B3LYP functional) and ab initio (DLPNO–CCSD(T)) methods to investigate its various forms. acs.org Similar to noradrenaline, this compound would have conformers based on the orientation of the catechol hydroxyl groups. These can be classified based on whether the hydroxyl hydrogens point away from each other or form an intramolecular hydrogen bond. acs.org DFT calculations are also employed to study the planarity and effects of intramolecular hydrogen bonds in ortho-substituted aminophenyl compounds, a structural feature present in this compound. nih.gov
Table 1: Representative Data from DFT Calculations on Analogous Catecholamines This table illustrates the type of data obtained from quantum chemical calculations on catecholamines like dopamine (B1211576), which is structurally similar to the subject compound. The energy differences determine the most stable conformer in a given environment.
| Conformer | Description | Relative Gibbs Free Energy (kcal/mol) in Water |
| Isomer A1 | Both hydroxyl hydrogens are oriented outward. | 1.34 |
| Isomer A2 | Forms an intramolecular hydrogen bond (3-OH with 4-O). | 0.00 |
| Isomer A3 | Forms an intramolecular hydrogen bond (4-OH with 3-O). | 0.15 |
| Data derived from studies on dopamine using the B3LYP/def2-TZVPD level of theory. acs.org |
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of such molecules, providing insights into their photophysical properties. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While quantum chemistry is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a view of the conformational landscape and the explicit effects of the solvent.
For this compound, MD simulations can reveal how the molecule flexes and changes shape in an aqueous environment. These simulations are crucial for understanding how the molecule interacts with biological targets, such as proteins or membranes. Extensive MD simulations on the related molecule norepinephrine (B1679862) have been used to explore its binding to protein transporters and its ability to disrupt the aggregation of peptides like amyloid-beta. acs.orgacs.org These studies show that norepinephrine can destabilize protofibrils through a combination of hydrogen bonding and hydrophobic interactions. acs.orgnih.gov
Key insights from MD simulations on analogous catecholamines include:
Interaction Types: The primary forces governing interactions with proteins are hydrophobic interactions, aromatic (π-π) stacking, hydrogen bonding, and cation-π interactions. acs.org
Conformational Flexibility: The molecule is not rigid; its side chain and catechol ring exhibit significant flexibility, which allows it to adapt to the shape of a binding site.
Solvent Effects: Water molecules play a critical role by forming hydrogen bond networks with the catechol hydroxyls and the amine group, influencing the molecule's preferred conformation and its availability to interact with other molecules.
Gaussian-accelerated molecular dynamics, an enhanced sampling technique, has been used to characterize the large-scale conformational changes of the norepinephrine transporter as it moves norepinephrine across the cell membrane, revealing different states (outward-open, occluded, and inward-open). acs.org
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational methods are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. For a catecholamine like this compound, this includes its susceptibility to oxidation and its role in enzymatic reactions.
DFT calculations can be used to determine key reactivity descriptors:
Redox Potentials: The ease with which the catechol moiety can be oxidized is a critical aspect of its chemistry. Calculations on dopamine have shown that its antioxidant redox potential is significantly lower than that of similar molecules lacking the catechol group, and this potential is highly dependent on the protonation state. acs.org
Reaction Barriers: By modeling a reaction pathway, the transition states and activation energies (reaction barriers) can be calculated. This has been applied to phenylethylamine derivatives to quantify their antioxidant potential by modeling their reaction with free radicals. researchgate.net
A prominent example is the study of the enzyme Phenylethanolamine N-methyltransferase (PNMT), which converts norepinephrine to epinephrine (B1671497). DFT studies have modeled the enzyme's active site to map out the reaction mechanism. nih.gov These calculations supported an SN2 mechanism for the methyl transfer from a cofactor to the amine group of norepinephrine and helped identify the crucial role of specific amino acid residues (like glutamic acid) in catalysis. nih.govnih.gov Such an approach could be used to predict how this compound might be metabolized by similar enzymes.
In Silico Design and Screening of Novel Analogues
In silico (computer-based) methods are now a cornerstone of modern drug discovery and materials science. Starting from a lead compound like this compound, computational techniques can be used to design and screen libraries of novel analogues with potentially improved properties.
The process typically involves:
Library Generation: Creating a virtual library of molecules by making systematic chemical modifications to the parent structure. For this compound, this could involve altering the substituents on the benzene ring, changing the length or branching of the ethylamine (B1201723) side chain, or N-alkylation. The rich medicinal chemistry of 2-phenethylamines provides a vast template for such designs. mdpi.com
Property Prediction: Using quantitative structure-activity relationship (QSAR) models, molecular docking, and quantum chemical calculations to predict the properties of the designed analogues. This can include binding affinity to a specific protein target, antioxidant potential, or metabolic stability. researchgate.net
Virtual Screening: Docking the virtual library of compounds into the three-dimensional structure of a biological target (e.g., a receptor or enzyme) to predict their binding mode and score their potential affinity. This allows researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and experimental testing.
For instance, computational studies on the norepinephrine transporter have identified potential allosteric binding sites, which are sites other than the main binding pocket. acs.org This knowledge can guide the in silico design of novel analogues of this compound that act as allosteric modulators, offering a different mechanism of action from traditional inhibitors.
Chemical Biology and Material Science Applications of 3 1 Aminoethyl Benzene 1,2 Diol
Utilization as a Building Block in Complex Organic Synthesis
The strategic placement of a primary amine and a catechol moiety on a chiral scaffold makes 3-(1-Aminoethyl)benzene-1,2-diol a valuable starting material for the synthesis of a variety of complex and often biologically active molecules. The inherent functionalities of this compound allow for a diverse range of chemical transformations, rendering it a versatile building block.
The catechol portion of the molecule, a 1,2-dihydroxybenzene unit, is a well-established precursor in the synthesis of numerous fine chemicals, including pharmaceuticals and fragrances. orientjchem.org The hydroxyl groups can undergo a variety of reactions, such as etherification and esterification, and can be used to form heterocyclic compounds. orientjchem.org For instance, catechols readily condense with reagents like phosphorus trichloride (B1173362) or phosgene (B1210022) to form cyclic phosphonites or carbonates, respectively. orientjchem.org
The aminoethyl group introduces a nucleophilic center and a site for further functionalization. Aminodiols, in general, are recognized as crucial building blocks for the creation of chiral catalysts and complex bioactive molecules. researchgate.net The primary amine can participate in reactions such as acylation, alkylation, and the formation of Schiff bases, which are key steps in the construction of more elaborate molecular architectures. The stereochemistry of the aminoethyl side chain is of particular importance, as it allows for the synthesis of enantiomerically pure compounds, a critical consideration in drug development and other applications where stereoisomerism dictates biological activity.
While direct and specific examples of the utilization of this compound in multi-step complex syntheses are not extensively documented in publicly available research, its structural motifs are present in a wide array of important compounds. For example, aminodiol-based nucleoside analogues have demonstrated cardiovascular, cytostatic, and antiviral effects. researchgate.net Furthermore, the synthesis of various heterocyclic compounds often relies on precursors containing both amine and hydroxyl functionalities. benthamdirect.com The combination of the catechol and the chiral aminoethyl group in a single molecule suggests its potential as a precursor for the stereoselective synthesis of complex alkaloids, polyketides, and other natural product analogues. The development of synthetic routes utilizing this building block could provide more efficient access to these valuable compounds.
Table 1: Key Reactive Sites of this compound and Their Potential Transformations
| Reactive Site | Functional Group | Potential Chemical Transformations |
|---|---|---|
| Catechol Hydroxyls | 1,2-Diol | Etherification, Esterification, Cyclization to form heterocycles (e.g., with boronic acids, phosgene), Metal chelation |
| Amino Group | Primary Amine | Acylation, Alkylation, Schiff base formation, Amide bond formation, Sulfonamide formation |
| Chiral Center | Stereogenic Carbon | Diastereoselective reactions, Synthesis of enantiomerically pure compounds |
| Aromatic Ring | Benzene (B151609) Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation) |
Development as a Chemical Probe for Fundamental Biological Processes
Chemical probes are essential tools for dissecting complex biological processes at the molecular level. researchgate.net The structural similarity of this compound to endogenous catecholamines, such as norepinephrine (B1679862) and dopamine (B1211576), positions it as an excellent candidate for the development of chemical probes targeting the biological pathways involving these neurotransmitters. Dysregulation of catecholamine signaling is implicated in a range of disorders, including neurodegenerative diseases like Parkinson's, heart failure, and hypertension, making probes for these systems highly valuable. benthamdirect.com
The core catechol moiety is a key recognition element for many biological targets. Fluorescent sensors designed to detect catecholamines often incorporate a recognition element that specifically binds to the 1,2-diol structure. A common strategy involves the use of boronic acids, which reversibly bind to diols to form boronate esters, often resulting in a change in the fluorescence properties of an attached fluorophore. researchgate.netbohrium.com This principle could be directly applied to this compound. By chemically linking a suitable fluorophore to this molecule, it could be transformed into a fluorescent probe for monitoring the activity of catecholamine transporters, receptors, or enzymes.
Furthermore, the aminoethyl side chain provides a handle for attaching other functionalities, such as photoaffinity labels or biotin (B1667282) tags, to enable the identification and isolation of binding partners. The inherent chirality of the molecule could also be exploited to develop probes with stereospecific interactions, allowing for the differential study of enantioselective biological recognition and signaling events.
The development of a chemical probe based on this compound could provide a powerful tool for:
Visualizing the distribution and dynamics of catecholamine binding sites in living cells and tissues.
Screening for new drugs that modulate catecholamine signaling.
Investigating the molecular mechanisms underlying neurodegenerative diseases and other pathologies associated with catecholamine dysregulation.
Table 2: Potential Components of a Chemical Probe Derived from this compound
| Probe Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Binds to the biological target | The catechol group of this compound |
| Reporter Group | Provides a detectable signal | Fluorophore (e.g., fluorescein, rhodamine), a radiolabel, or a mass tag |
| Linker | Connects the recognition element to the reporter group | A stable chemical bond or a cleavable linker |
| Reactive Group | Forms a covalent bond with the target for irreversible labeling | Photoaffinity label (e.g., benzophenone, diazirine), or an electrophilic group |
Integration into Novel Materials and Polymer Systems
The unique chemical functionalities of this compound make it an attractive monomer for incorporation into novel materials and polymer systems. The catechol group, in particular, is known for its strong adhesive properties, inspired by the adhesive proteins of marine mussels. orientjchem.orgorientjchem.org This has led to the development of a wide range of catechol-containing polymers for applications such as surface coatings, biomedical adhesives, and nanocomposites. orientjchem.orgmdpi.com
The presence of both hydroxyl and amino groups allows this compound to participate in various polymerization reactions. It can be incorporated into polyesters, polyamides, polyurethanes, and other polymer backbones through condensation polymerization. The catechol hydroxyls and the primary amine can all serve as reactive sites for cross-linking, leading to the formation of robust and stable polymer networks.
The integration of this compound into polymer structures can impart a range of desirable properties, including:
Adhesion: The catechol groups can form strong bonds with a variety of surfaces, including metals, ceramics, and other polymers, making these materials ideal for use as adhesives and coatings. orientjchem.org
Biocompatibility: Catechol-containing polymers have shown good biocompatibility, opening up possibilities for their use in biomedical applications such as tissue engineering and drug delivery. mdpi.com
Redox Activity: The catechol moiety is redox-active and can participate in electron transfer reactions. This property can be exploited in the development of antioxidant materials, sensors, and electronic devices.
Chirality: The chiral centers introduced by the aminoethyl group can lead to the formation of polymers with specific secondary structures and chiral recognition capabilities.
Recent research has demonstrated the synthesis of well-defined catechol-containing polymers using controlled polymerization techniques. rsc.org These methods allow for precise control over the polymer architecture and functionality. The incorporation of monomers like this compound into these systems could lead to the development of advanced materials with tailored properties for a wide range of applications in electronics, medicine, and engineering.
Table 3: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Polymerization Method | Potential Properties and Applications |
|---|---|---|
| Linear Polymers | Condensation polymerization, Ring-opening polymerization | Adhesives, coatings, functional films |
| Cross-linked Networks | Polycondensation with multifunctional monomers | Hydrogels, resins, robust coatings |
| Graft Copolymers | "Grafting to" or "grafting from" methods | Surface modification, biocompatible materials |
| Dendrimers and Hyperbranched Polymers | Step-growth polymerization | Drug delivery, catalysis, nanoscale reactors |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 3-(1-Aminoethyl)benzene-1,2-diol derivatives, and how can their purity be validated?
- Methodological Answer : Schiff base derivatives of benzene-1,2-diol are typically synthesized via condensation reactions between primary amines and aldehydes under solvent-free mechanochemical grinding or reflux conditions in ethanol . For example, 3-((aryl-imino)methyl)benzene-1,2-diol derivatives are obtained by reacting 2,3-dihydroxybenzaldehyde with substituted anilines . Purity is validated using melting point analysis, FT-IR (to confirm C=N stretch at ~1617 cm⁻¹ and phenolic O-H stretches at ~3311 cm⁻¹), and thin-layer chromatography (TLC) .
Q. How are structural features of this compound derivatives characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles. For instance, SC-XRD confirmed the (E)-configuration of the imine bond in (E)-3-[(3-(trifluoromethyl)phenylimino)methyl]benzene-1,2-diol . Complementary techniques include NMR (to assign proton environments) and IR spectroscopy (to identify functional groups) .
Q. What in vitro assays are used to screen for biological activity in benzene-1,2-diol derivatives?
- Methodological Answer : Enzyme inhibition assays, such as alkaline phosphatase inhibition, employ colorimetric methods (e.g., p-nitrophenyl phosphate hydrolysis monitored at 405 nm). Cytotoxicity is evaluated via MTT assays using cancer cell lines (e.g., HeLa), while antibacterial activity is tested using disk diffusion against Gram-positive/negative strains .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound intermediates?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and intermediates to propose plausible pathways. For example, DFT studies on hydrothiolation reactions catalyzed by CuNPs/TiO2 revealed alkyne activation mechanisms, explaining regioselectivity in product formation . Molecular docking further predicts binding affinities of derivatives to targets like cytochrome P450 3A4 .
Q. What experimental strategies address conflicting data on the genotoxicity of benzene-1,2-diol derivatives?
- Methodological Answer : Follow OECD guidelines for in vivo genotoxicity testing, such as the micronucleus assay (OECD 474) and comet assay (OECD 489), to assess DNA damage. For example, EFSA identified benzene-1,2-diol as a "Muta 2" carcinogen based on in vivo oral exposure studies . Conflicting in vitro results (e.g., Ames test negatives) require cross-validation with mammalian cell models and dose-response analyses .
Q. How can X-ray crystallography challenges in resolving flexible side chains of this compound complexes be mitigated?
- Methodological Answer : Use low-temperature (100 K) data collection to reduce thermal motion artifacts. For dynamic ligands, employ restrained refinement in SHELXL, applying isotropic displacement parameters (Uiso) to flexible groups. Co-crystallization with stabilizing agents (e.g., polyethylene glycol) can improve crystal packing .
Q. What advanced analytical techniques identify degradation products of benzene-1,2-diol derivatives under oxidative conditions?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects degradation intermediates. For example, UV/H2O2/TiO2 systems degrade bisphenol A into 4-(2-hydroxypropan-2-yl)benzene-1,2-diol, identified via molecular ion peaks (m/z 168) and fragmentation patterns .
Contradiction Analysis & Experimental Design
Q. How to design a study reconciling the therapeutic potential and genotoxicity risks of this compound derivatives?
- Methodological Answer : Conduct parallel in vitro and in vivo assays:
- In vitro : Compare IC50 values for enzyme inhibition (e.g., alkaline phosphatase) with genotoxicity (Comet assay in HepG2 cells).
- In vivo : Administer derivatives to rodent models at therapeutic doses, monitoring tumor suppression (via histopathology) and DNA damage (via liver micronucleus tests). Use pharmacokinetic modeling to establish safe exposure thresholds .
Q. Why do structurally similar Schiff base complexes exhibit divergent bioactivities, and how can this be systematically investigated?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by varying substituents (e.g., Cl vs. Br in 4-chloro/bromophenyl derivatives). Use comparative DFT to analyze electronic effects (e.g., charge distribution on the imine nitrogen) and correlate with biological endpoints (e.g., IC50 for antidiabetic activity) .
Methodological Tables
Table 1 : Key spectroscopic signatures for benzene-1,2-diol derivatives
| Functional Group | FT-IR (cm⁻¹) | NMR (δ, ppm) |
|---|---|---|
| Phenolic O-H | 3311–1324 | 8.5–9.2 (s, 2H) |
| C=N (imine) | 1617–1392 | 8.2–8.8 (s, 1H) |
| Aromatic C-C | 1507–1462 | 6.7–7.3 (m, Ar-H) |
Table 2 : In vivo genotoxicity testing framework for benzene-1,2-diol derivatives
| Test | Model System | Endpoint Measured | OECD Guideline |
|---|---|---|---|
| Micronucleus assay | Mouse bone marrow | Micronucleated erythrocytes | 474 |
| Comet assay | Rat hepatocytes | DNA strand breaks | 489 |
| Carcinogenicity | Two-year rodent study | Tumor incidence | 451 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
